molecular formula C15H29N3 B11741649 heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11741649
M. Wt: 251.41 g/mol
InChI Key: UELXINJPEVWRNE-UHFFFAOYSA-N
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Description

Heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a heptyl group attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of heptylamine with a suitable pyrazole derivative. One common method is the alkylation of 1-(2-methylpropyl)-1H-pyrazole with heptylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with neurotransmitter receptors could have implications for neurological research.

Comparison with Similar Compounds

Heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:

    Heptylamine: A simple amine with a heptyl group, used in various chemical syntheses.

    1-(2-Methylpropyl)-1H-pyrazole: A pyrazole derivative with a 2-methylpropyl group, studied for its biological activities.

    Heptyl glucoside: A glycoside with a heptyl group, used in biochemical research.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C15H29N3

Molecular Weight

251.41 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]heptan-1-amine

InChI

InChI=1S/C15H29N3/c1-4-5-6-7-8-9-16-10-15-11-17-18(13-15)12-14(2)3/h11,13-14,16H,4-10,12H2,1-3H3

InChI Key

UELXINJPEVWRNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CN(N=C1)CC(C)C

Origin of Product

United States

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